molecular formula C24H18BrNO6S B12468304 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12468304
M. Wt: 528.4 g/mol
InChI Key: ZAAVPSFPDBYKBZ-UHFFFAOYSA-N
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Description

2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a bromophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the thiophen-2-ylcarbonyl chloride, which is then reacted with 4-hydroxyphenylacetic acid to form the ester linkage. The resulting intermediate is further reacted with 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-(thiophen-2-yl)acetic acid: Shares the thiophene ring but lacks the complex ester and pyrrolidine structures.

    5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Contains a similar oxo group but differs in the overall structure and functional groups.

Uniqueness

2-Oxo-2-{4-[(thiophen-2-ylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18BrNO6S

Molecular Weight

528.4 g/mol

IUPAC Name

[2-oxo-2-[4-(thiophene-2-carbonyloxy)phenyl]ethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C24H18BrNO6S/c25-17-5-7-18(8-6-17)26-13-16(12-22(26)28)23(29)31-14-20(27)15-3-9-19(10-4-15)32-24(30)21-2-1-11-33-21/h1-11,16H,12-14H2

InChI Key

ZAAVPSFPDBYKBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CS4

Origin of Product

United States

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